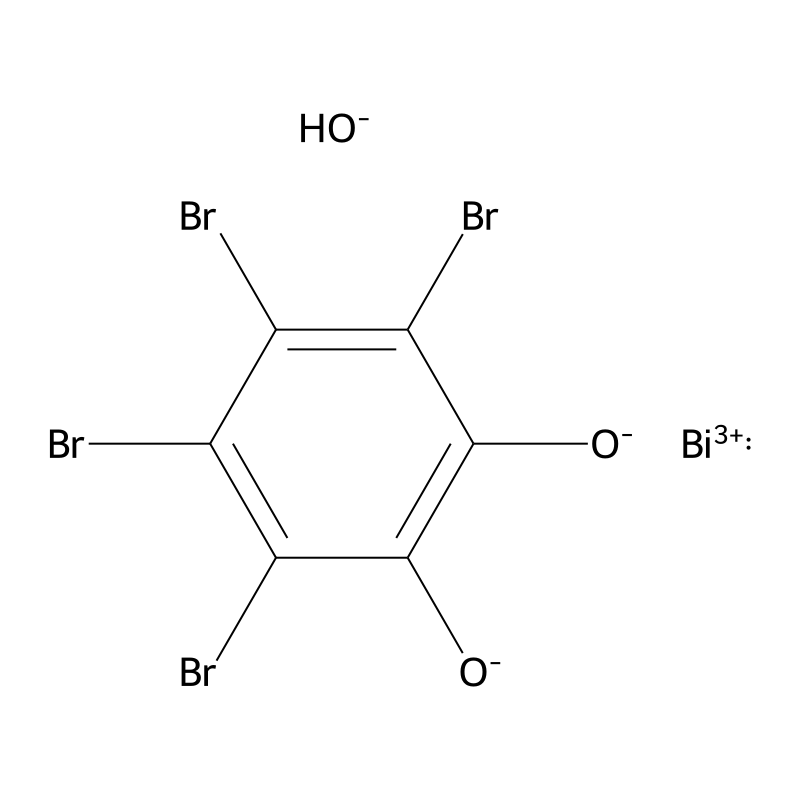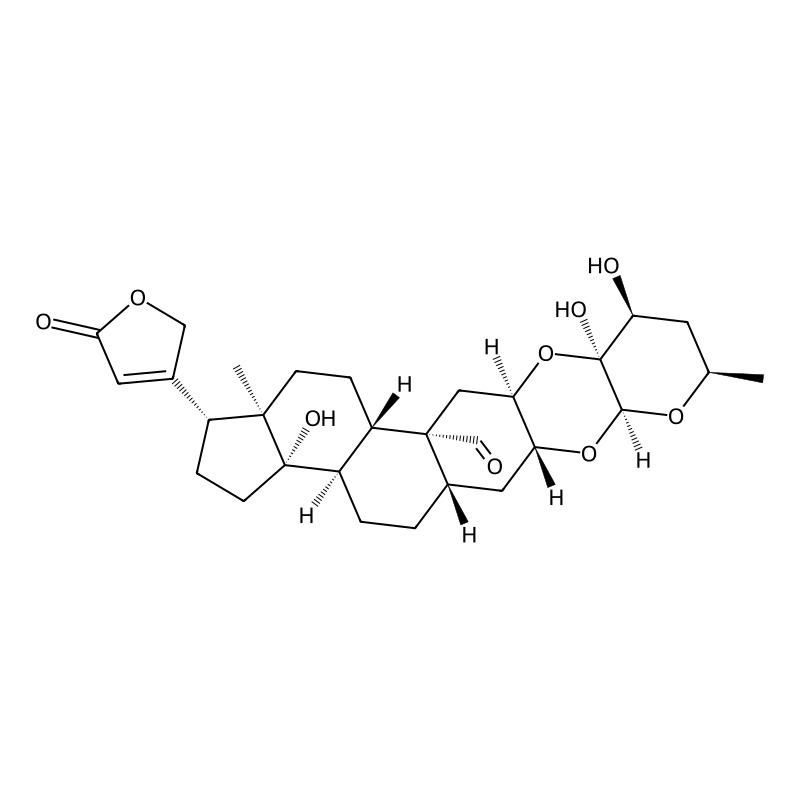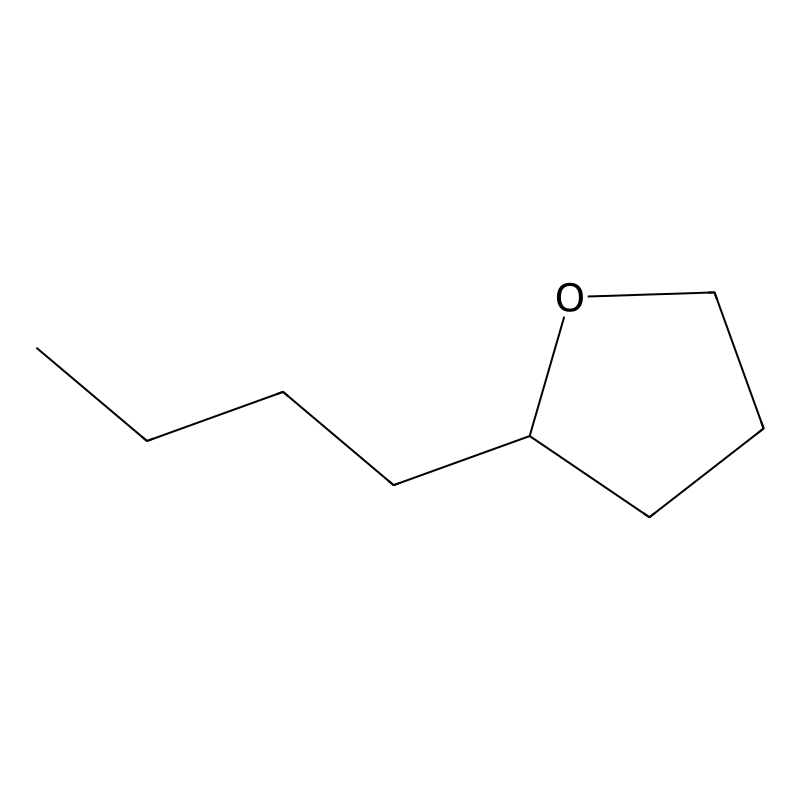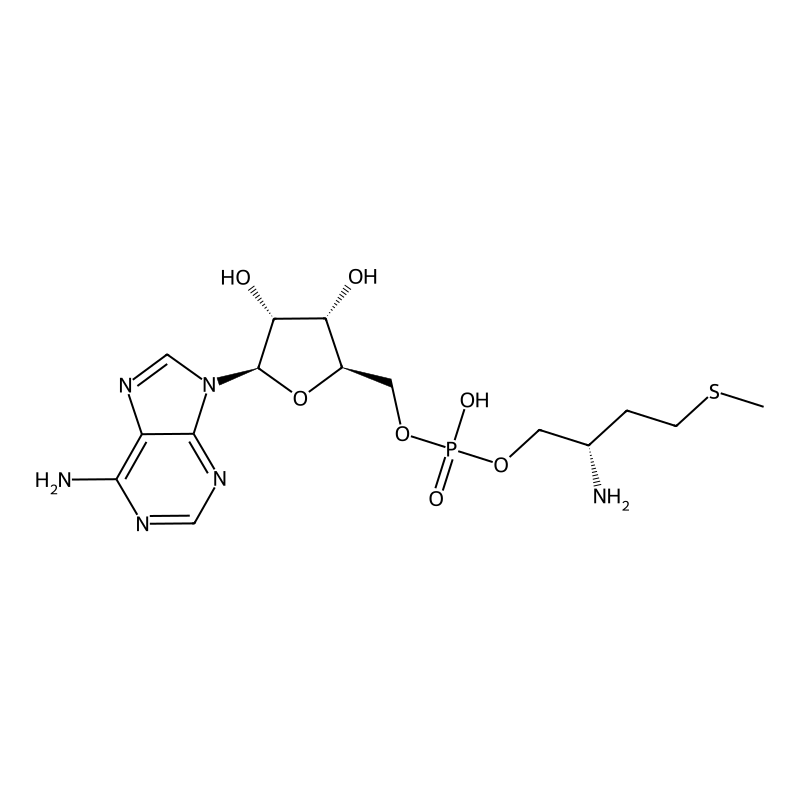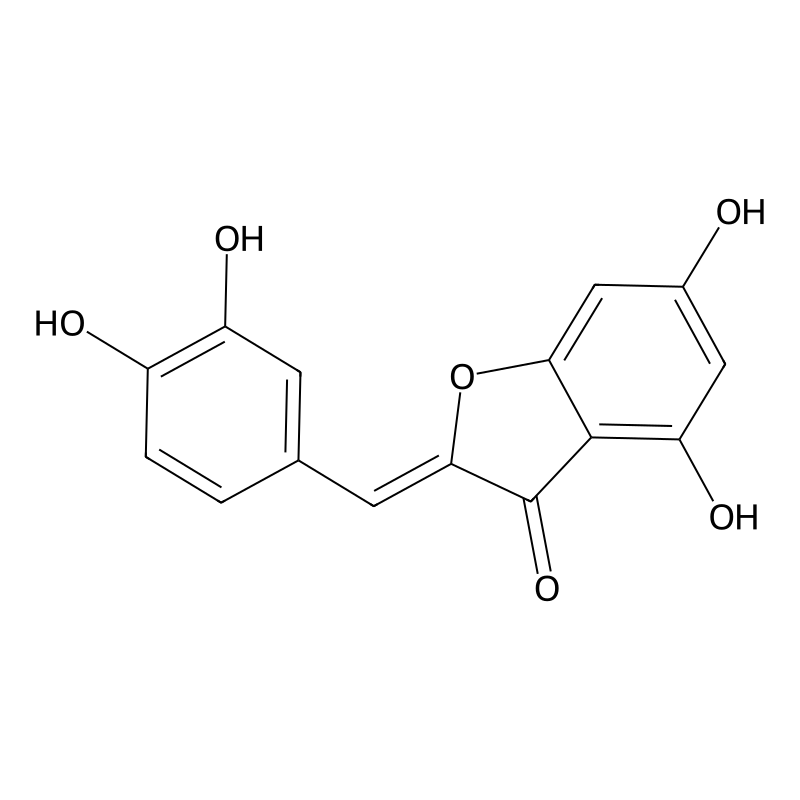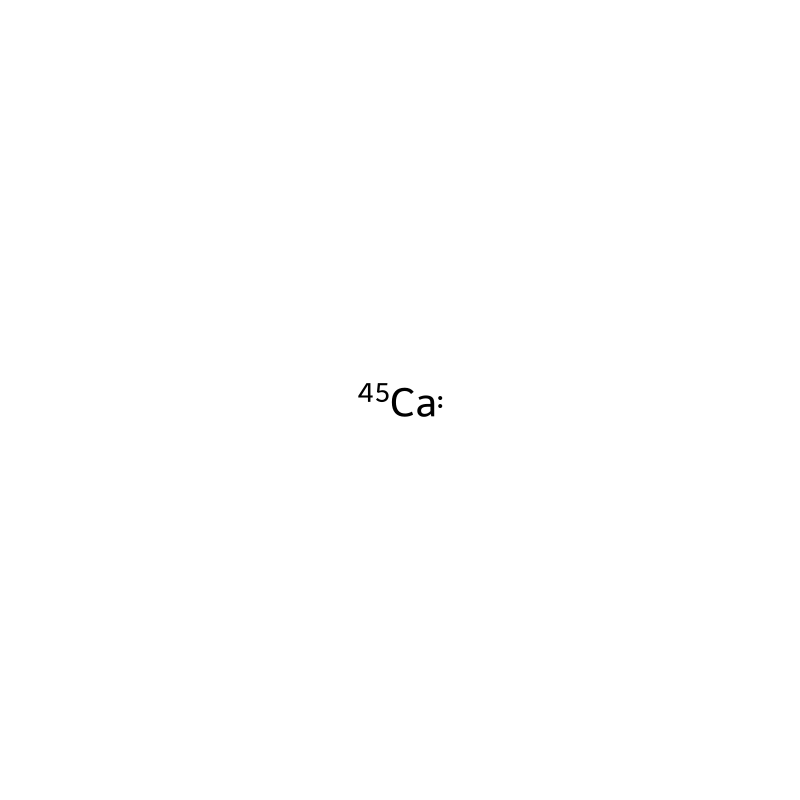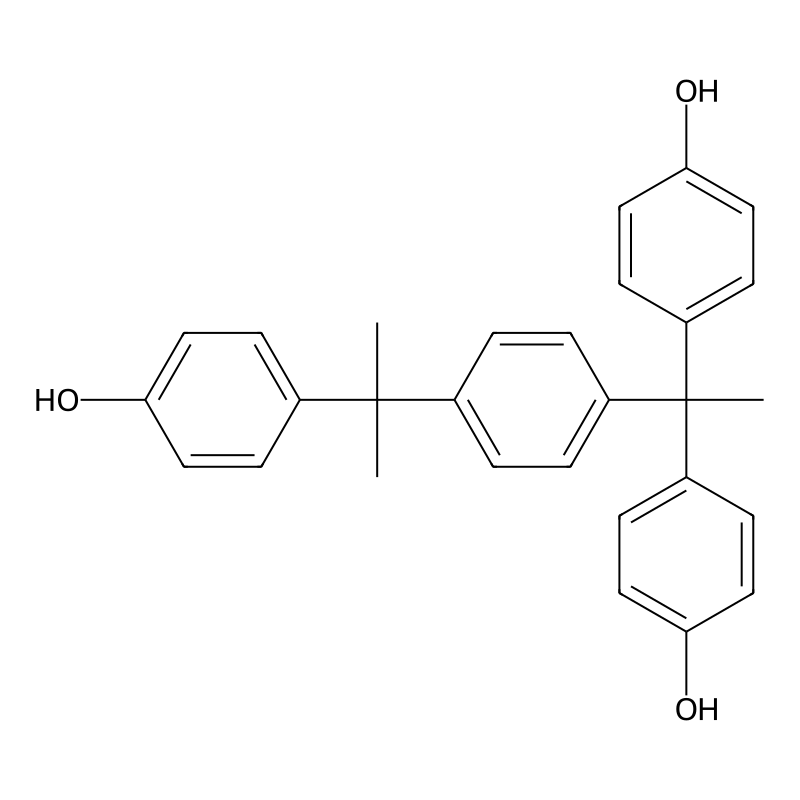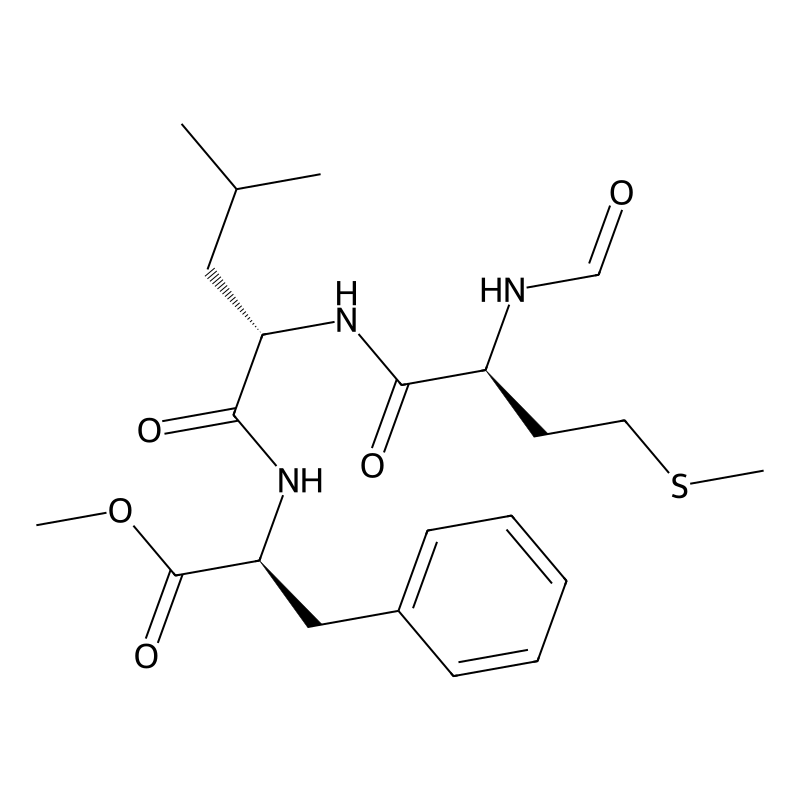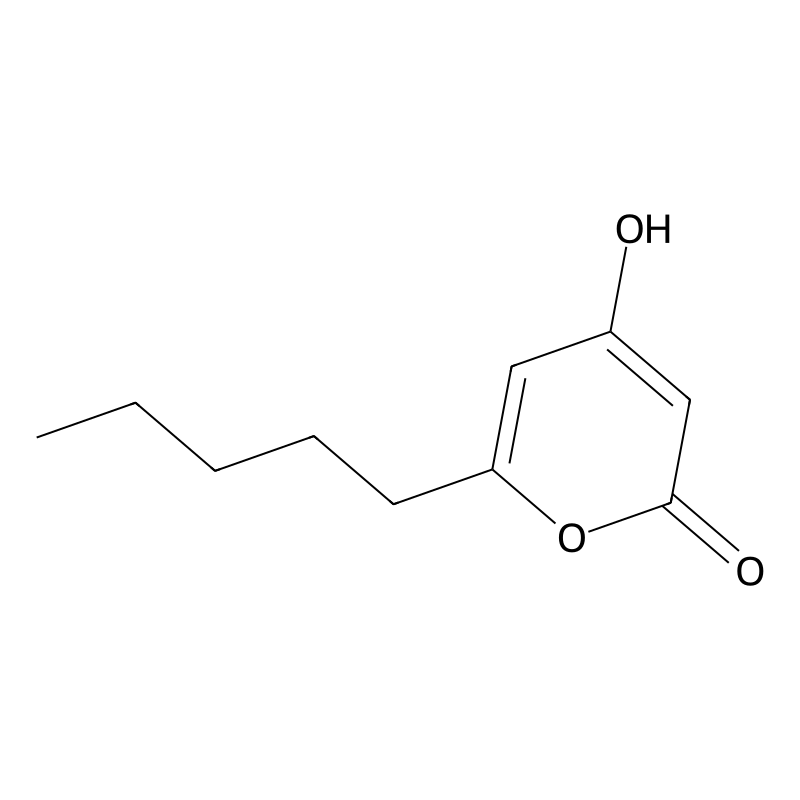1-(3,4-Dichlorophenyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea
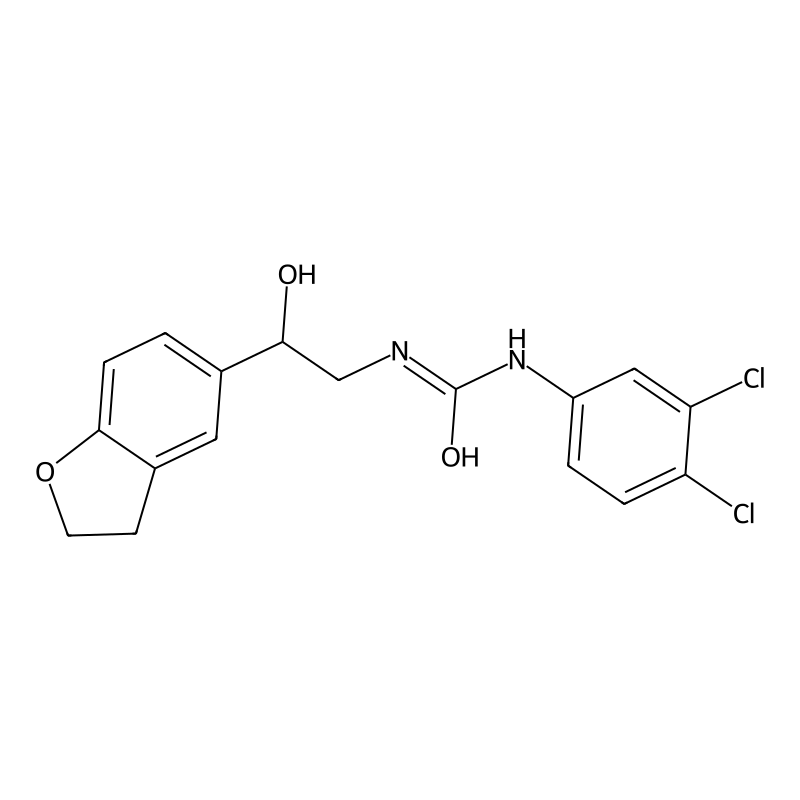
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Pharmaceutical Industry
Summary: Natural compounds are often used in the pharmaceutical industry due to their wide range of biological effects.
Cosmetic Industry
Food Industry
Summary: Many natural compounds are used in the food industry for their nutritional value and health benefits.
Chemical Analysis
Summary: Chemical compounds are used in qualitative and quantitative analysis.
Methods: The compound is exposed to infrared radiation, and the absorption frequencies are measured.
Industrial Applications
Summary: Chemical reactions involving various compounds have a significant impact on industrial applications.
Methods: These reactions are often carried out under controlled conditions in industrial settings.
Results: The outcomes of these reactions can lead to the production of various useful products.
Nanotechnology
This compound is likely an organic molecule containing several functional groups. The presence of a urea moiety (H2N-CO-NH2) suggests it could be related to herbicides or pharmaceuticals, as many urea-based compounds have these applications []. The 3,4-dichlorophenyl group might indicate potential herbicidal properties, similar to the well-known herbicide Diuron []. The 2,3-dihydrobenzofuran-5-yl and hydroxyethyl groups are less common functional groups, making it difficult to predict its specific origin or significance without further research.
Molecular Structure Analysis
The key features of the molecule include:
- Urea moiety: This functional group can form hydrogen bonds, potentially contributing to the compound's solubility and interactions with other molecules.
- 3,4-Dichlorophenyl group: The presence of chlorine atoms suggests potential electron-withdrawing properties, which could influence reactivity.
- 2,3-Dihydrobenzofuran-5-yl group: This less common group is a bicyclic aromatic ring with a fused oxygen-containing ring. Its specific role requires further investigation.
- Hydroxyethyl group: The presence of an alcohol (OH) group suggests potential for hydrogen bonding and some level of polarity.
